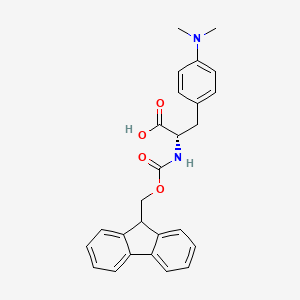

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid

Beschreibung

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The compound’s structure comprises:

- Fmoc group: Enhances solubility in organic solvents and prevents undesired side reactions during peptide elongation.

- Amino acid backbone: Derived from phenylalanine, with a propanoic acid moiety.

This compound is primarily used as an intermediate in peptide synthesis, particularly for introducing aromatic residues with tailored electronic properties.

Eigenschaften

IUPAC Name |

(2S)-3-[4-(dimethylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c1-28(2)18-13-11-17(12-14-18)15-24(25(29)30)27-26(31)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNGBHYOIMBXEN-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861719-77-9 | |

| Record name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid, commonly referred to as Fmoc-Dmp-Asp, is a compound that serves as a building block in peptide synthesis. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the synthesis of peptides and other bioactive molecules. This article explores the biological activity of this compound, focusing on its applications in medicinal chemistry, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

- Fmoc Group : Provides protection during peptide synthesis.

- Dimethylamino Group : Enhances solubility and may influence biological interactions.

- Propanoic Acid Backbone : Essential for the formation of peptide bonds.

While specific mechanisms for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid are not extensively documented, its role as a peptide building block suggests that its biological activity is largely dependent on the final peptide's structure and function. Peptides synthesized with this compound may exhibit various pharmacological properties, including:

- Antimicrobial activity

- Anticancer properties

- Modulation of enzymatic activities

Biological Activity Assessment

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid can be evaluated through various bioassays. These assays typically measure the efficacy of synthesized peptides against specific biological targets. The following table summarizes potential biological activities associated with similar compounds:

| Compound | Activity | Mechanism |

|---|---|---|

| Fmoc-Amino Acids | Peptide synthesis | Protecting group for amino acids |

| Dimethylamino Derivatives | Enhanced solubility | Facilitates cellular uptake |

| Fluorene-based Probes | Imaging applications | High fluorescence quantum yields |

Case Studies

- Peptide Synthesis : In a study focusing on the synthesis of biologically active peptides, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid was utilized as a key building block. The resulting peptides demonstrated significant activity against cancer cell lines, indicating potential therapeutic applications .

- Fluorescent Probes : Research on fluorene derivatives has shown that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid exhibit excellent photostability and high fluorescence quantum yields, making them suitable for bioimaging applications .

- Antimicrobial Activity : A study investigated the antimicrobial properties of peptides synthesized using Fmoc-protected amino acids, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid). Results indicated that these peptides had significant inhibitory effects on bacterial growth .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid is in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for the selective protection of amino groups during the assembly of peptides, facilitating the synthesis of complex peptide sequences. This method is particularly valuable for generating peptides with specific biological functions.

Drug Development

The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural properties allow for modifications that can enhance activity against various biological targets, including cancer cells. Compounds with similar structures have demonstrated anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis.

Research indicates that compounds related to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(dimethylamino)phenyl)propanoic acid exhibit a range of biological activities:

- Anticancer Activity : Similar compounds have been noted for their effectiveness against various cancer cell lines, including breast and colon cancers.

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Indole derivative A | Anticancer | 5.0 | |

| Indole derivative B | Antibacterial | 12.0 | |

| Indole derivative C | Anti-inflammatory | 7.5 |

Case Studies

Several studies have highlighted the efficacy of similar compounds in treating resistant cancer types:

- Study on Drug Resistance : A study demonstrated that derivatives were effective against drug-resistant breast cancer cells, suggesting that modifications to the core structure could enhance therapeutic efficacy.

- Fluorescent Ligands : Research involving fluorescent ligands synthesized from related compounds showed promising results in targeting specific proteins involved in disease processes, indicating potential applications in diagnostics and therapeutic monitoring .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their molecular properties, and applications:

Q & A

Q. Table 1: Comparative Hazard Classification

| Hazard Type | Indagoo | Key Organics |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | Category 4 |

| Skin Irritation | Category 2 | Not classified |

| Respiratory Hazard | Category 3 | Category 4 |

Q. Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 24–48 hours | Longer times improve coupling efficiency |

| Temperature | 0–25°C | Lower temps reduce side reactions |

| Solvent | DMF or THF | Polar aprotic solvents enhance solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.